molecular formula C14H17N3O B13874267 3-(4-Methylpiperazin-1-yl)quinolin-6-ol

3-(4-Methylpiperazin-1-yl)quinolin-6-ol

Cat. No.: B13874267
M. Wt: 243.30 g/mol
InChI Key: ROFYXWLWEDXWTM-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)quinolin-6-ol is a quinoline-derived compound featuring a 4-methylpiperazine substituent at position 3 and a hydroxyl group at position 6. For instance, derivatives with similar piperazine-quinoline scaffolds are frequently identified as intermediates or impurities in drug synthesis, such as in the case of Nintedanib Esylate .

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)quinolin-6-ol

InChI

InChI=1S/C14H17N3O/c1-16-4-6-17(7-5-16)12-8-11-9-13(18)2-3-14(11)15-10-12/h2-3,8-10,18H,4-7H2,1H3

InChI Key

ROFYXWLWEDXWTM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CN=C3C=CC(=CC3=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)quinolin-6-ol typically involves the reaction of quinoline derivatives with 4-methylpiperazine. One common method involves the use of polyphosphoric acid (PPA) as a cyclization agent. The reaction conditions often include heating the reactants to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as Pd-SrTiO3 can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)quinolin-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)quinolin-6-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)quinolin-6-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(4-Methylpiperazin-1-yl)quinolin-6-ol with key analogs, emphasizing structural variations, molecular properties, and biological activities:

Compound Name (Structure) Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Physicochemical Properties Source/Application
3-(4-Methylpiperazin-1-yl)quinolin-6-ol C₁₄H₁₇N₃O 255.31 - Quinoline core
- 4-Methylpiperazine (C3)
- -OH (C6)
Limited direct data; inferred stability from analogs Potential kinase inhibitor or intermediate
Derivative h-06 (7-methoxy-4-((2-(4-methylpiperazin-1-yl)benzo[d]oxazol-5-yl)amino)quinolin-6-ol) C₂₇H₂₈N₆O₂ 480.55 - Methoxy (C7)
- Benzooxazole-piperazine hybrid substituent
Lowest re-rank score (−163.607), four hydrogen bonds, improved stability and activity vs. template Antimalarial/anticancer candidate
Impurity-1 (Nintedanib Esylate) C₃₀H₃₁N₅O₄ 525.6 - Methylpiperazine-acetamido group
- Carboxylic acid (C6)
High molecular weight; likely affects pharmacokinetics Pharmaceutical impurity
6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline C₂₀H₂₄ClN₅ 369.89 - Chloro (C6)
- Piperidine (C4)
Bulk availability for research; structural rigidity from chloro and piperidine groups Kinase inhibition studies
Imp. D(EP) (1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one) C₁₅H₁₈FN₅O 327.34 - Fluoro (C6)
- Piperazine (C7)
- Ethyl group (N1)
Common impurity in fluoroquinolone synthesis Antibiotic intermediate
Phenol, 2,3-dimethoxy-6-[(4-phenyl-1-piperazinyl)methyl]- C₁₉H₂₄N₂O₃ 328.41 - Dimethoxy phenol
- Phenylpiperazine
Lower molecular weight; polar functional groups Unknown; safety data available

Key Observations:

Structural Modifications and Activity: The addition of methoxy (e.g., Derivative h-06) or chloro groups (e.g., 6-Chloro-2-(4-methylpiperazin-1-yl)-quinoline) enhances binding affinity and stability. Derivative h-06’s benzooxazole-piperazine hybrid moiety contributes to its superior docking score (−163.607) and hydrogen-bonding interactions . Substitutions like fluorine (Imp. D(EP)) or carboxylic acid (Impurity-1) alter solubility and metabolic stability, critical for drug design .

However, bulkier substituents (e.g., phenylpiperazine in Phenol derivative ) may reduce bioavailability.

Synthetic Relevance: Similar compounds are synthesized via nucleophilic substitution or condensation reactions. For example, details a method using phosphorus oxychloride and substituted anilines, applicable to piperazine-quinoline derivatives .

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